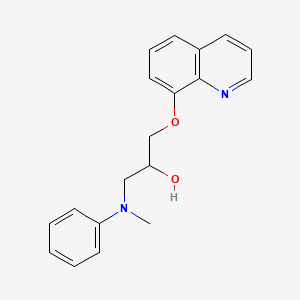

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol

Description

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol (C₁₉H₂₀N₂O₂; molecular weight: 308.15 Da) is a propanolamine derivative characterized by a methylphenylamino group at position 1 and an 8-quinolinyloxy substituent at position 3 . Its structure combines a β-blocker-like propanolamine backbone with a quinoline moiety, a nitrogen-containing heterocycle known for diverse biological activities. Limited literature and patent data suggest this compound remains understudied compared to established β-adrenergic antagonists like propranolol or metoprolol .

Properties

CAS No. |

85239-26-5 |

|---|---|

Molecular Formula |

C19H20N2O2 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

1-(N-methylanilino)-3-quinolin-8-yloxypropan-2-ol |

InChI |

InChI=1S/C19H20N2O2/c1-21(16-9-3-2-4-10-16)13-17(22)14-23-18-11-5-7-15-8-6-12-20-19(15)18/h2-12,17,22H,13-14H2,1H3 |

InChI Key |

NIOLODGIVRALIV-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC(COC1=CC=CC2=C1N=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves the reaction of 8-hydroxyquinoline with a suitable epoxide, followed by the introduction of the methylphenylamino group. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline compounds.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

Industry: Used in the production of dyes, fluorescent materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the phenylamino group may interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural Comparisons

Key Compounds Analyzed:

- Propranolol (C₁₆H₂₁NO₂·HCl): 1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol .

- Metoprolol (C₁₅H₂₅NO₃): 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol .

- CGP 20712 A (C₂₀H₂₄F₃N₃O₄S): A β₁-selective antagonist with a quinolinyloxy group .

- Pindolol (C₁₄H₂₀N₂O₂): 1-(Indol-4-yloxy)-3-(isopropylamino)-2-propanol .

- 1-(Dibutylamino)-3-[(6-methoxyquinolin-8-yl)amino]-2-methylpropan-2-ol: A quinoline-containing analog .

Table 1: Structural Features

| Compound | Aromatic Group | Amino Substituent | Molecular Weight (Da) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 8-Quinolinyloxy | Methylphenylamino | 308.15 | Propanolamine, quinoline |

| Propranolol | 1-Naphthyloxy | Isopropylamino | 295.84 | Propanolamine, naphthalene |

| Metoprolol | 4-(2-Methoxyethyl)phenoxy | Isopropylamino | 267.36 | Propanolamine, methoxyethyl |

| CGP 20712 A | 4-(1-Methylimidazolyl)phenoxy | Carbamoylphenoxyethylamino | 475.48 | Propanolamine, imidazole |

| Pindolol | Indol-4-yloxy | Isopropylamino | 248.32 | Propanolamine, indole |

| 1-(Dibutylamino)-3-[(6-methoxyquinolin-8-yl)amino]-2-methylpropan-2-ol | 6-Methoxyquinolin-8-ylamino | Dibutylamino | ~370 (estimated) | Propanolamine, quinoline, methoxy |

Key Observations:

- The target compound’s 8-quinolinyloxy group distinguishes it from naphthyloxy (propranolol) or indolyloxy (pindolol) analogs. Quinoline’s nitrogen atom may enhance hydrogen bonding or π-π stacking with receptors .

- Compared to CGP 20712 A, the target lacks the carbamoylphenoxy and methylimidazolyl groups critical for β₁-selectivity .

Pharmacological and Binding Profiles

Beta-Adrenergic Receptor Affinity:

- Propranolol: Non-selective β₁/β₂ antagonist (IC₅₀ ~10 nM for β₁) .

- Metoprolol: β₁-selective (IC₅₀ ~50 nM) due to methoxyethyl phenoxy .

- CGP 20712 A : High β₁-selectivity (IC₅₀-beta₂/IC₅₀-beta₁ ratio ~10,000) .

- Target Compound: Unreported affinity, but quinolinyloxy may confer unique receptor interactions.

Biological Activity:

- Propranolol and pindolol are associated with cardiovascular toxicity (e.g., arrhythmias) at high doses , while the target compound’s safety profile remains uncharacterized.

Biological Activity

1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol is a chemical compound that has garnered attention due to its potential biological activities. This article explores the compound's structural characteristics, mechanisms of action, and various biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 308.37 g/mol

- Structure : The compound features a methylphenylamino group, a quinolinyloxy moiety, and a propanol backbone, which contribute to its diverse biological interactions.

The biological activity of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate serotonin receptors, indicating potential applications in treating mood disorders. Additionally, the compound may influence other neurotransmitter pathways, suggesting a multifaceted mechanism of action.

1. Neurotransmitter Modulation

Research indicates that this compound can interact with serotonin receptors, which are crucial in mood regulation. By enhancing serotonin signaling, it may have antidepressant-like effects. A study demonstrated that compounds with similar structures exhibited significant activity at these receptors, supporting the hypothesis that 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol could serve as a candidate for further investigation in mood disorder therapies.

2. Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory conditions. This activity hints at its potential utility in treating diseases characterized by chronic inflammation.

3. Antimicrobial Activity

Emerging evidence points to the antimicrobial properties of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol. Laboratory tests have shown efficacy against certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and the underlying mechanisms involved.

Case Study 1: Serotonin Receptor Interaction

In a controlled study involving animal models, the administration of 1-(Methylphenylamino)-3-(8-quinolinyloxy)-2-propanol resulted in significant alterations in serotonin levels within the brain. The outcomes suggested a dose-dependent relationship between the compound and serotonin receptor activation, providing insights into its potential antidepressant effects .

Case Study 2: Anti-inflammatory Effects

A study focused on the anti-inflammatory potential of this compound administered it to mice subjected to induced inflammation. Results showed a marked reduction in inflammatory markers compared to control groups, indicating its promise as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Ethylphenylamino)-3-(8-quinolinyloxy)-2-propanol | CHNO | Ethyl group may enhance solubility |

| 1-(Isopropylphenylamino)-3-(8-quinolinyloxy)-2-propanol | CHNO | Isopropyl substitution could alter pharmacokinetics |

| 1-(Phenylamino)-3-(8-quinolinyloxy)-2-propanol | CHNO | Lacks ethyl group; may differ in activity |

This table illustrates how variations in substituents can influence biological activities and pharmacological profiles among structurally related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.